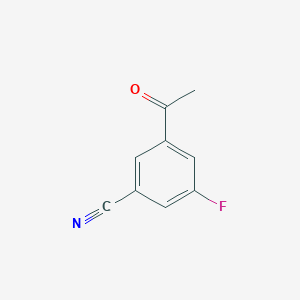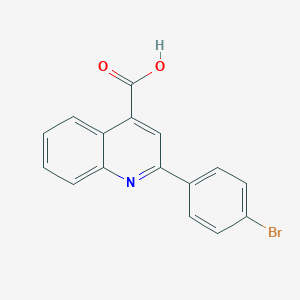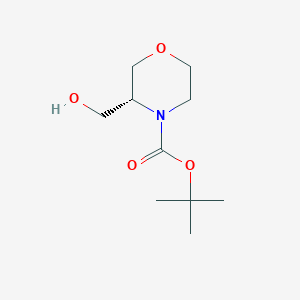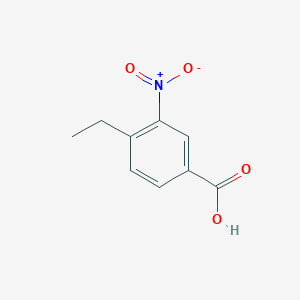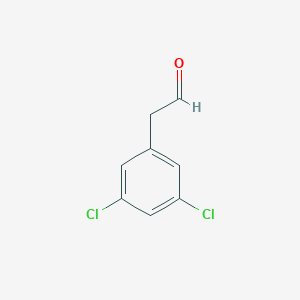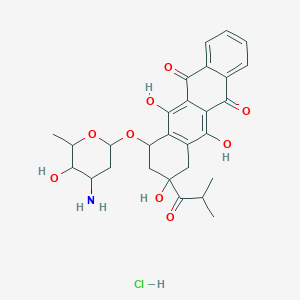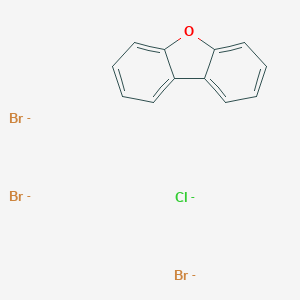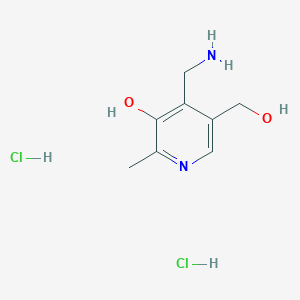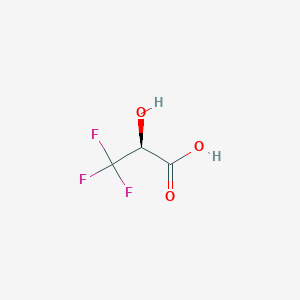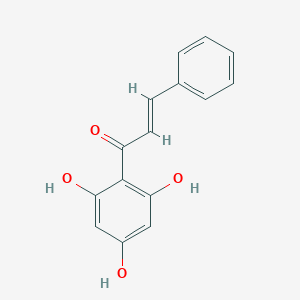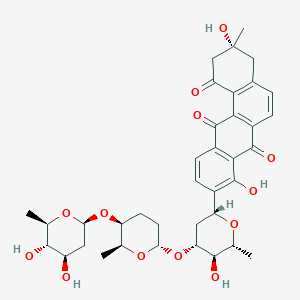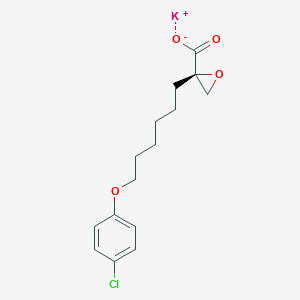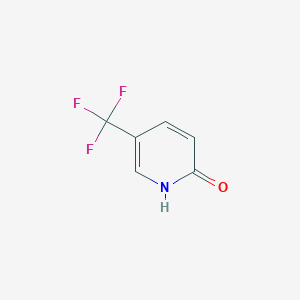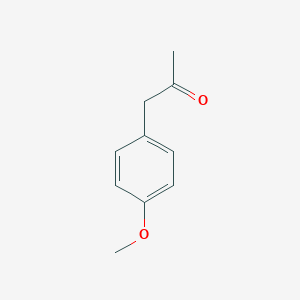
4-Methoxyphenylaceton
Übersicht
Beschreibung
4-Methoxyphenylaceton: ist eine organische Verbindung mit der Summenformel C10H12O2 4-Methoxybenzylmethylketon . Diese Verbindung zeichnet sich durch eine Methoxygruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Aceton-Einheit verbunden ist. Es ist eine farblose bis schwach gelbe Flüssigkeit mit einem angenehmen Geruch und wird in verschiedenen chemischen Anwendungen eingesetzt.
Wissenschaftliche Forschungsanwendungen
Chemie: 4-Methoxyphenylaceton wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Duftstoffe . Biologie: Es wird in der Untersuchung von enzymkatalysierten Reaktionen und als Substrat in biochemischen Assays verwendet . Medizin: Es dient als Vorläufer bei der Synthese bestimmter medizinischer Verbindungen . Industrie: Es wird aufgrund seines angenehmen Geruchs bei der Herstellung von Parfüms und Aromastoffen verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit verschiedenen Enzymen und Rezeptoren in biologischen Systemen. So kann es beispielsweise durch Mikroorganismen einer asymmetrischen Aminierung unterzogen werden, um optisch aktive Amine zu bilden, die in pharmazeutischen Anwendungen wichtig sind . Die Methoxygruppe und die Aceton-Einheit spielen eine entscheidende Rolle bei ihrer Reaktivität und Wechselwirkung mit molekularen Zielstrukturen.
Wirkmechanismus
Target of Action
4-Methoxyphenylacetone, also known as 4-Methoxybenzyl methyl ketone, is a chemical compound that has been studied for its asymmetric amination . The primary targets of this compound are certain types of microorganisms, including Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina spp . These microorganisms have shown the ability to aminate 4-Methoxyphenylacetone .
Mode of Action
The interaction of 4-Methoxyphenylacetone with its targets involves a process known as asymmetric amination . This process results in the production of 4-Methoxyamphetamine, specifically the (S)-(+)-enantiomer . The most effective aminov donor for the amination is L-alanine .
Biochemical Pathways
The asymmetric amination of 4-Methoxyphenylacetone by microorganisms affects the biochemical pathway that leads to the production of 4-Methoxyamphetamine . This compound is formed with a 94% conversion yield from 4-Methoxyphenylacetone . The substrate specificity of the process is such that B. linens IFO 12141 can catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, forming the corresponding optically active amines .
Pharmacokinetics
The compound has a boiling point of 145 °c/25 mmhg and a density of 1067 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Methoxyphenylacetone’s action primarily involve the production of 4-Methoxyamphetamine . This compound is produced as the (S)-(+)-enantiomer, indicating that the process of asymmetric amination results in a specific stereochemical outcome .
Action Environment
The action of 4-Methoxyphenylacetone is influenced by environmental factors such as pH. The optimum pH for the amination process is about 7.0 . Additionally, the type of aminov donor can affect the efficacy of the reaction, with L-alanine being the most effective
Biochemische Analyse
Biochemical Properties
4-Methoxyphenylacetone has been found to undergo asymmetric amination in the presence of certain microorganisms . This process involves the conversion of 4-Methoxyphenylacetone into 4-Methoxyamphetamine, a process catalyzed by various enzymes present in the microorganisms . The amination process is optimal at a pH of about 7.0 .
Molecular Mechanism
The molecular mechanism of 4-Methoxyphenylacetone primarily involves its conversion into 4-Methoxyamphetamine through an asymmetric amination process . This process is facilitated by enzymes present in certain microorganisms, indicating that 4-Methoxyphenylacetone can interact with these enzymes to undergo a chemical transformation .
Temporal Effects in Laboratory Settings
It has been observed that 4-Methoxyphenylacetone can be converted into 4-Methoxyamphetamine with a 94% conversion yield, suggesting that it remains stable under the conditions of the amination process .
Metabolic Pathways
4-Methoxyphenylacetone is involved in the metabolic pathway that produces 4-Methoxyamphetamine through asymmetric amination . This process is facilitated by enzymes present in certain microorganisms .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Aus 4-Methoxybenzaldehyd: Eine gängige Methode umfasst die Reaktion von 4-Methoxybenzaldehyd mit Nitroethan in Gegenwart einer Base wie n-Butylamin, um 1-(4-Methoxyphenyl)-2-nitropropen zu bilden.
Aus 4-Methoxyphenylessigsäure: Eine weitere Methode umfasst die Veresterung von 4-Methoxyphenylessigsäure mit Dimethylcarbonat unter Verwendung eines mesoporösen sulfatierten Zirkoniumdioxid-Katalysators.
Industrielle Produktionsmethoden: Die industrielle Produktion erfolgt oft über die gleichen Synthesewege, jedoch im größeren Maßstab und mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Kristallisation sind in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: 4-Methoxyphenylaceton kann Oxidationsreaktionen eingehen, um 4-Methoxybenzoesäure zu bilden.
Reduktion: Es kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu 4-Methoxyphenylpropan-2-ol reduziert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte:
Oxidation: 4-Methoxybenzoesäure.
Reduktion: 4-Methoxyphenylpropan-2-ol.
Substitution: Verschiedene substituierte Phenylacetone, abhängig vom eingeführten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
4-Methoxybenzylalkohol: Ähnliche Struktur, jedoch mit einer Alkoholgruppe anstelle eines Ketons.
4-Methoxyphenylessigsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle eines Ketons.
4-Methoxyamphetamin: Ähnliche Struktur, jedoch mit einer Amingruppe anstelle eines Ketons.
Eindeutigkeit: 4-Methoxyphenylaceton ist einzigartig aufgrund seiner Kombination aus einer Methoxygruppe und einer Aceton-Einheit, die ihm einzigartige chemische Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059545 | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless oily liquid with an anise type odour | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-(p-Methoxyphenyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
145.00 °C. @ 25.00 mm Hg | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-(p-Methoxyphenyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.067-1.073 | |
| Record name | 1-(p-Methoxyphenyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-84-9 | |
| Record name | 4-Methoxyphenylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Methoxyphenyl)-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XYW3YJJ33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 °C | |
| Record name | 1-(4-Methoxyphenyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Methoxyphenylacetone?
A1: 4-Methoxyphenylacetone, also known as 1-(4-methoxyphenyl)-2-propanone, has the following structural characteristics:
Q2: Can 4-Methoxyphenylacetone be used to attract insects?
A2: Research suggests that 4-Methoxyphenylacetone can be used as a component in insect attractant formulations. Studies have shown that a mixture of raspberry ketone, 4-methoxyphenylacetone, and butyl acetate in a 3:1:1 ratio exhibited greater attraction to male melon flies (Bactrocera cucurbitae) than other tested formulas, both in laboratory and field settings. []
Q3: How is 4-Methoxyphenylacetone used in the synthesis of pharmaceuticals?
A3: 4-Methoxyphenylacetone serves as a valuable starting material in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of (R)-N-[2-(2′-ethoxyphenoxy)-ethyl]-N-2-[3-(4′-methoxy-3′-sulfonamido)-phenyl]-propylamine hydrochloride, a potential α1-adrenoreceptor antagonist studied for its application in treating benign prostatic hypertrophy. []
Q4: Can microorganisms utilize 4-Methoxyphenylacetone for asymmetric amination?
A4: Yes, certain microorganisms can perform asymmetric amination of 4-Methoxyphenylacetone. Research has identified strains within the Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina species capable of this reaction. These microorganisms primarily produce the (S)-(+)-enantiomer of 4-methoxyamphetamine. [, , ]
Q5: What is the role of Brevibacterium linens IFO 12141 in the amination of 4-Methoxyphenylacetone?
A5: Brevibacterium linens IFO 12141 has been identified as a highly effective strain for the amination of 4-Methoxyphenylacetone. This bacterium exhibits optimal amination activity at a pH of approximately 7.0 and utilizes L-alanine as the most efficient amino donor. With this strain, researchers achieved a 94% conversion yield of 4-Methoxyphenylacetone to (S)-(+)-4-methoxyamphetamine at a concentration of 37.6 mM. []
Q6: Does Brevibacterium linens IFO 12141 exhibit substrate specificity in amination reactions?
A6: Interestingly, Brevibacterium linens IFO 12141 demonstrates substrate specificity in amination reactions. Besides 4-Methoxyphenylacetone, this bacterium can also catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, yielding their respective optically active amines. []
Q7: How are imine reductases (IREDs) involved with 4-Methoxyphenylacetone?
A7: Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones, including 4-Methoxyphenylacetone. Studies have investigated the activity of various IREDs with 4-Methoxyphenylacetone and other substrates, exploring their potential for asymmetric synthesis of chiral amines. This research aims to understand the structure-activity relationships of IREDs to facilitate their rational engineering for improved catalytic efficiency and selectivity. [, ]
Q8: Is there a way to analyze regioisomeric methoxy methyl phenylacetones?
A8: Yes, Gas chromatography-mass spectrometry (GC-MS) combined with a stationary phase containing modified β-cyclodextrin offers effective separation and analysis of regioisomeric methoxy methyl phenylacetones, including differentiation from the controlled precursor substance 3,4-methylenedioxyphenylacetone. []
Q9: What are the implications of 4-Methoxyphenylacetone being a flavin-containing monooxygenase isoform 5 (FMO5) substrate?
A9: The identification of 4-Methoxyphenylacetone as a substrate for FMO5, particularly in the context of the prodrug nabumetone's metabolism, presents significant insights into drug metabolism pathways. This knowledge allows for a better understanding of potential drug interactions and metabolic fate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
